molecular formula C22H25N3O2 B4758085 7-(diethylamino)-2-imino-N-(1-phenylethyl)-2H-chromene-3-carboxamide

7-(diethylamino)-2-imino-N-(1-phenylethyl)-2H-chromene-3-carboxamide

Cat. No. B4758085
M. Wt: 363.5 g/mol
InChI Key: UWZUQVOWGKLWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(diethylamino)-2-imino-N-(1-phenylethyl)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-2-imino-N-(1-phenylethyl)-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 7-(diethylamino)-2-imino-N-(1-phenylethyl)-2H-chromene-3-carboxamide exhibits a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been found to induce apoptosis in cancer cells by modulating various signaling pathways involved in cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(diethylamino)-2-imino-N-(1-phenylethyl)-2H-chromene-3-carboxamide is its potential use as a research tool for investigating various biological processes. It has been found to exhibit low toxicity and high selectivity towards specific enzymes and signaling pathways. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to administer the compound to cells or animals in a controlled manner.

Future Directions

There are several future directions for research on 7-(diethylamino)-2-imino-N-(1-phenylethyl)-2H-chromene-3-carboxamide. One area of interest is the development of novel derivatives with enhanced pharmacological properties. Another area of research is the investigation of the compound’s potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs or compounds.

Scientific Research Applications

7-(diethylamino)-2-imino-N-(1-phenylethyl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

properties

IUPAC Name

7-(diethylamino)-2-imino-N-(1-phenylethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-4-25(5-2)18-12-11-17-13-19(21(23)27-20(17)14-18)22(26)24-15(3)16-9-7-6-8-10-16/h6-15,23H,4-5H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZUQVOWGKLWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(diethylamino)-2-imino-N-(1-phenylethyl)-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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